molecular formula C4H7BF3KO B6243897 potassium trifluoro(oxolan-2-yl)boranuide CAS No. 2721344-30-3

potassium trifluoro(oxolan-2-yl)boranuide

Cat. No.: B6243897
CAS No.: 2721344-30-3
M. Wt: 178.00 g/mol
InChI Key: QDDGQISIONYEHJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(oxolan-2-yl)boranuide is a chemical compound with the molecular formula C4H7BF3O.K. It is a potassium salt of trifluoroborate derived from oxolan-2-yl (tetrahydrofuran-2-yl)boronic acid. This compound is known for its stability and utility in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Route: The compound can be synthesized by reacting oxolan-2-ylboronic acid with potassium fluoride (KF) in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

  • Direct Synthesis: Another method involves the direct reaction of oxolan-2-ylboronic acid with potassium trifluoroborate salts in a solvent like dimethyl sulfoxide (DMSO) under inert atmosphere.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Oxidation and Reduction: this compound can undergo oxidation to form the corresponding boronic acid and reduction reactions to form boronic esters.

  • Substitution Reactions: It can also participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.

  • Solvents: Solvents such as acetonitrile, DMSO, and water are often used depending on the specific reaction conditions.

  • Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 100°C.

Major Products Formed:

  • Carbon-Carbon Coupled Products: The primary products of Suzuki-Miyaura cross-coupling reactions are biaryl compounds or alkenes.

  • Boronic Acids and Esters: Oxidation and reduction reactions yield boronic acids and esters, respectively.

Scientific Research Applications

Potassium trifluoro(oxolan-2-yl)boranuide has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials science compounds.

  • Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules and probes.

  • Medicine: It plays a role in the synthesis of drug candidates and intermediates for various therapeutic applications.

  • Industry: The compound is utilized in the chemical industry for the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(oxolan-2-yl)boranuide exerts its effects involves its role as a boron reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and efficient partner in the formation of carbon-carbon bonds through the transfer of the boron group to the organic substrate. The molecular targets and pathways involved include the activation of the boronic acid derivative and the subsequent formation of the carbon-boron bond, which is then converted to a carbon-carbon bond.

Comparison with Similar Compounds

  • Potassium Trifluoroborate Salts: These are similar in structure but may differ in the organic moiety attached to the boron atom.

  • Boronic Acids and Esters: These compounds are related but differ in their reactivity and stability.

Uniqueness: Potassium trifluoro(oxolan-2-yl)boranuide is unique due to its stability under oxidative conditions and its ability to participate in a wide range of cross-coupling reactions without the need for additional stabilizing groups. This makes it a versatile and valuable reagent in organic synthesis.

Properties

CAS No.

2721344-30-3

Molecular Formula

C4H7BF3KO

Molecular Weight

178.00 g/mol

IUPAC Name

potassium;trifluoro(oxolan-2-yl)boranuide

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h4H,1-3H2;/q-1;+1

InChI Key

QDDGQISIONYEHJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCO1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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